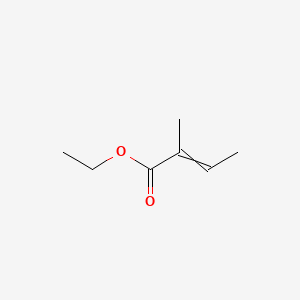

Ethyl 2-methylbut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methylbut-2-enoate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Flavoring and Fragrance Industry

Ethyl 2-methylbut-2-enoate is primarily utilized as a flavoring agent due to its fruity aroma, which resembles that of apples and pears. It is classified under the JECFA functional classes as a flavoring agent, making it suitable for use in food products and beverages.

Case Study: Flavor Production

A study examined the production of ethyl tiglate (a related compound) by the yeast Saprochaete suaveolens, highlighting the metabolic pathways involved in flavor production. The research indicated that the presence of isoleucine in the growth medium significantly increased the yield of ethyl tiglate, demonstrating the potential for using specific yeast strains to enhance flavor profiles in food products .

Analytical Chemistry

This compound is an important compound in analytical chemistry for its role in liquid chromatography . It can be effectively separated using high-performance liquid chromatography (HPLC) techniques.

Application in HPLC

The compound can be analyzed using a reverse-phase HPLC method with acetonitrile and water as the mobile phase. This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable in pharmacokinetics studies .

| Technique | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile, Water | Isolation of impurities |

Chemical Synthesis

This compound serves as a precursor in various chemical synthesis processes. Its reactivity allows it to participate in reactions to form more complex molecules, including esters and other derivatives.

Theoretical Studies

Research has focused on the reactivity and regioselectivity of this compound in reactions with dioxygen, indicating its potential utility in synthetic organic chemistry .

Biological Applications

Recent studies have explored the biological effects of this compound on insect behavior. It has been noted that this compound can influence larval feeding patterns in certain insect species, suggesting potential applications in pest management strategies .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl 2-methylbut-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 2-methylbut-2-enoic acid or its conjugate base.

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to the formation of 2-methylbut-2-enoic acid and ethanol .

-

Base-catalyzed hydrolysis : Hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate salt.

Conditions and Products :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (cat.), H₂O, reflux | 2-methylbut-2-enoic acid | 85–90% | |

| Basic hydrolysis | NaOH (aq.), 60°C | Sodium 2-methylbut-2-enoate | 92–95% |

Nucleophilic Addition Reactions

The α,β-unsaturated ester participates in conjugate additions due to the electron-deficient alkene.

Key Examples:

-

Ethanol addition : Base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate with high stereoselectivity (>95% E-isomer) .

-

Amine addition : Reaction with aniline derivatives produces ethyl (Z)-3-anilino-2-methylbut-2-enoate, with stereochemistry influenced by steric effects.

Reaction Table :

| Nucleophile | Catalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ethanol | NaOEt | Ethyl (E)-3-ethoxy-2-methylbut-2-enoate | >95% E | |

| Aniline | None (room temp) | Ethyl (Z)-3-anilino-2-methylbut-2-enoate | >90% Z |

Substitution Reactions

The ester undergoes substitution at the α-position under specific conditions.

Examples :

-

Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields ethyl 4-bromo-3-methylbut-2-enoate.

-

Cyano-group introduction : Condensation with 4-cyanophenyl derivatives forms ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate, a precursor for pharmaceuticals.

Conditions :

-

Bromination: NBS, AIBN, CCl₄, reflux (24–48 hr).

-

Cyanophenylation: Pd-catalyzed coupling, 80–100°C.

Oxidation and Reduction

The double bond and ester group enable redox transformations:

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | 2-methylbutanedioic acid | Dicarboxylic acid synthesis | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Ethyl 2-methylbutanoate | Saturated ester production |

Mechanistic Insights

Propiedades

Número CAS |

55514-48-2 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

ethyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3 |

Clave InChI |

OAPHLAAOJMTMLY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=CC)C |

SMILES canónico |

CCOC(=O)C(=CC)C |

Key on ui other cas no. |

55514-48-2 |

Pictogramas |

Flammable |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.